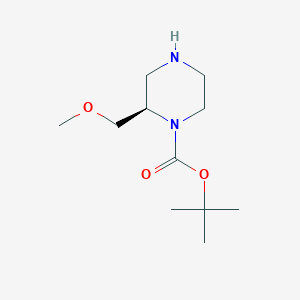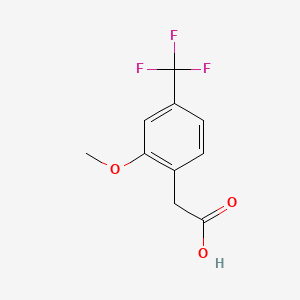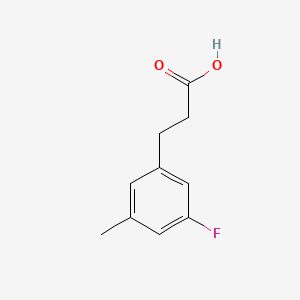![molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborole-1,6(3H)-diol CAS No. 1196473-37-6](/img/structure/B1393284.png)
Benzo[c][1,2]oxaborole-1,6(3H)-diol
Overview
Description
Benzo[c][1,2]oxaborole-1,6(3H)-diol is a derivative of boronic acid that combines a cyclic hemiester moiety with a free hydroxyl group . It has been found to be effective against both Gram-positive and Gram-negative microbes . The boron in the molecule represents a strong Lewis acidic center, making benzoxaboroles more acidic than arylboronic acids .
Synthesis Analysis
The synthesis of this compound involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This process leads to the creation of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclic hemiester moiety and a free hydroxyl group . The boron in the molecule acts as a strong Lewis acidic center .Chemical Reactions Analysis
This compound has been used as an active fragment for synthetic transformation of clarithromycin . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at 9 or 4″ position were compared .Scientific Research Applications
Dynamic Equilibrium and Biological Behavior
- Benzoxaboroles, including Benzo[c][1,2]oxaborole-1,6(3H)-diol, are notable for their unique structural and physicochemical properties, enabling selective interactions with biomolecules. NMR spectroscopy studies confirm a strong preference for the closed form of benzoxaborole over the open boronic acid form. This finding is essential for understanding benzoxaboroles' behavior in biological systems (Vshyvenko et al., 2016).
Antibacterial Activity and Inhibition Mechanisms
- Benzoxaboroles, like this compound, exhibit antibacterial activity, primarily through inhibiting leucyl-tRNA synthetase via an oxaborole tRNA-trapping mechanism. This involves forming a stable adduct with the boron atom interacting with RNA's terminal adenosine atoms (Si et al., 2019).
Structural Influence on Antimicrobial Properties
- The structure and stability of benzoxaboroles, including the specific molecule , are crucial for their antimicrobial efficacy. Deboronation of Benzo[c][1,2]oxaborole conjugates, as in the case of its modification with Clarithromycin, leads to a significant decrease in antimicrobial activity. Understanding this intramolecular reaction is key for developing more effective antibiotics (Lapa et al., 2019).
Applications in Semiconducting Polymers and Organic Electronics
- Benzoxaboroles, including this specific compound, are explored in the field of organic electronics. They are used in constructing semiconducting polymers due to their favorable electronic properties. This application is particularly significant in the development of organic thin-film transistors and solar cells (Chen et al., 2016).
Mechanism of Action
Target of Action
Benzo[c][1,2]oxaborole-1,6(3H)-diol primarily targets bacterial RNA . It is a ligand of bacterial RNA and has shown effectiveness against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its target, bacterial RNA, through the formation of a complex . Specifically, it binds to the catalytic domain of PDE4B2, a phosphodiesterase enzyme, where its oxaborole moiety chelates with the catalytic bimetallic center . This interaction extends into the adenine pocket during the process of substrate hydrolysis .
Biochemical Pathways
The compound’s interaction with bacterial RNA affects the protein synthesis process . By inhibiting the leucyl-tRNA synthetase in Mycobacterium tuberculosis, it reduces protein synthesis . This leads to a decrease in the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Pharmacokinetics
The compound’s ability to penetrate the skin and inhibit the transcription of certain interleukins suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a decrease in the production of various cytokines, which are involved in immune responses and inflammation . This can lead to a reduction in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin suggests that it may be more effective in topical applications . .
Future Directions
The future directions for the use of Benzo[c][1,2]oxaborole-1,6(3H)-diol could involve its further development as an antimicrobial agent. For instance, a molecule known as GSK656, which shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity, has been progressed to clinical development for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2]oxaborole-1,6(3H)-diol plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with leucyl-tRNA synthetase, an enzyme essential for protein synthesis. The compound inhibits this enzyme, thereby disrupting the synthesis of leucine-rich proteins in mycobacteria . Additionally, this compound has been found to interact with sterol-containing cytoplasmic membranes, leading to the disruption of membrane integrity in fungal cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In mycobacteria, the compound inhibits protein synthesis, leading to cell death. In fungal cells, it disrupts membrane integrity, causing cell lysis . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of leucyl-tRNA synthetase, inhibiting its activity and preventing the incorporation of leucine into proteins . Additionally, the compound interacts with sterol molecules in fungal cell membranes, disrupting their structure and function . These interactions lead to enzyme inhibition, changes in gene expression, and ultimately, cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of protein synthesis and disruption of membrane integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . Threshold effects have been noted, with a clear distinction between therapeutic and toxic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as leucyl-tRNA synthetase and sterol biosynthesis enzymes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s impact on metabolic pathways is a key aspect of its biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its therapeutic potential.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196473-37-6 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)





![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)
